molecular formula C19H21N3OS B5656113 3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B5656113
M. Wt: 339.5 g/mol
InChI Key: YNSNGCPFNRJIDL-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that features a triazole ring, a tert-butyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole or tetrahydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • 3-(4-Tert-butylphenyl)-4-(2-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • 3-(4-Tert-butylphenyl)-4-(2-hydroxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Uniqueness

The presence of the methoxy group in 3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may lack the methoxy group or have different substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-19(2,3)14-11-9-13(10-12-14)17-20-21-18(24)22(17)15-7-5-6-8-16(15)23-4/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSNGCPFNRJIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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